molecular formula C21H30O3 B13385445 Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)-

Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)-

Cat. No.: B13385445
M. Wt: 330.5 g/mol
InChI Key: LGRKCTFWUWAKON-UHFFFAOYSA-N
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Description

Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)-, also known as Nandrolone 17-propionate, is a synthetic anabolic-androgenic steroid. It is a derivative of nandrolone, which is used in various medical and scientific applications due to its anabolic properties. This compound is known for its ability to promote muscle growth and enhance physical performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)- involves the esterification of nandrolone with propionic acid. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)- is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The compound is then subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)- has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic uses in treating muscle wasting diseases and osteoporosis.

    Industry: Used in the development of performance-enhancing drugs and supplements.

Mechanism of Action

The mechanism of action of Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)- involves binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote muscle growth and protein synthesis. The compound also influences the metabolism of nitrogen, calcium, and other essential elements, contributing to its anabolic effects .

Comparison with Similar Compounds

Estr-4-en-3-one, 17-(1-oxopropoxy)-, (17beta)- is unique compared to other similar compounds due to its specific ester group, which affects its pharmacokinetics and duration of action. Similar compounds include:

Properties

IUPAC Name

(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h12,15-19H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRKCTFWUWAKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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